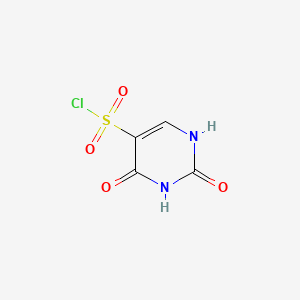

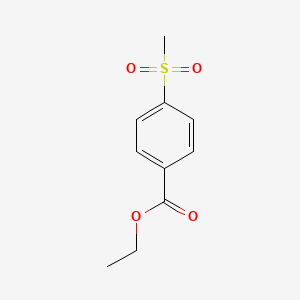

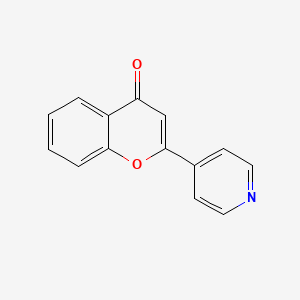

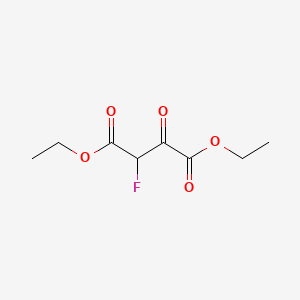

2-(Pyridin-4-yl)-4h-chromen-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of various chromen-4-one derivatives has been explored through different methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions, which involved CO insertion and C-H bond activation . Similarly, the synthesis of multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones was performed using the Baker–Venkataraman rearrangement catalyzed by 4-(dimethylamino)pyridine . A one-pot synthesis method was reported for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which combined several reactants in ethanol . Mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were prepared through a reaction with primary amines, offering a simple and environmentally friendly synthesis pathway . Additionally, 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines were synthesized under microwave radiation, which allowed the formation of new bonds and rings in a single step .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques. For example, the X-ray crystallography of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one revealed the existence of two hydrogen bonding isomers in the crystal . The X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were also reported . Furthermore, the structure of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones was determined by spectroscopic methods and single crystal X-ray crystallography .

Chemical Reactions Analysis

The chemical behavior of chromen-4-one derivatives under various conditions has been studied. The dual excited-state intramolecular proton transfer (ESIPT) reaction of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one was investigated, showing different emissions based on the conformer . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones via an intramolecular Paternò–Büchi reaction was another example of a unique chemical reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives have been explored in various studies. The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones were examined, indicating high fluorescence quantum yields, which suggests potential applications as luminescence or fluorescence probes . The antimicrobial activity of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives was also evaluated, with some compounds showing potency comparable to standard drugs .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-(Pyridin-4-yl)-4H-Chromen-4-One and its derivatives are synthesized through various methods, including cyclodehydration and microwave-assisted transformation. These processes are notable for their efficiency and environmental friendliness. For instance, an ultrasound irradiation method has been used for the synthesis of chromones, highlighting the potential for economic and environmentally sustainable production (Chate, Ghotekar, Bhagat, & Gill, 2013). Similarly, microwave-assisted transformation of 2-pyrones into 4-pyrones has been reported, showcasing the rapid and efficient production of such compounds (Ait‐Baziz et al., 2014).

Antibacterial and Antifungal Activities

- Derivatives of 2-(Pyridin-4-yl)-4H-Chromen-4-One have been evaluated for their antibacterial and antifungal properties, showing promising results comparable to standard drugs. This suggests potential applications in the development of new antimicrobial agents (Chate, Ghotekar, Bhagat, & Gill, 2013).

Photochemical Properties

- The photochemical synthesis of certain derivatives of 2-(Pyridin-4-yl)-4H-Chromen-4-One has been explored, such as the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones through an intramolecular Paterno-Buchi reaction, demonstrating the versatility of these compounds in photochemistry (Jindal et al., 2014).

Fluorescence and pH Sensing

- The compound has been utilized in the development of ratiometric pH probes, indicating its potential in analytical chemistry and sensor technology. For example, a probe based on the fluorescent properties of dicyanomethylene-4H-chromene was developed for pH sensing (Liu et al., 2017).

Propiedades

IUPAC Name |

2-pyridin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKMIKUCGVSMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287505 | |

| Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)-4h-chromen-4-one | |

CAS RN |

3034-16-0 | |

| Record name | 3034-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)